tert-butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an aminomethyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of tert-butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable precursor under specific conditions. The reaction conditions often include the use of palladium-catalyzed synthesis methods, which are known for their efficiency and high yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
tert-Butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include palladium catalysts, tert-butyl nitrite, and other specific reagents depending on the desired reaction . Major products formed from these reactions vary based on the type of reaction and the conditions used.
Scientific Research Applications
tert-Butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism by which tert-butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Used in similar synthetic applications and has comparable structural features.
tert-Butyl nitrite: Involved in similar chemical reactions and used as a reagent in various transformations.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C11H22N2O2 |
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Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
SPAFVSZOQQYHLU-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)CN |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
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